Significantly Lower Acidity (Higher pKa) Compared to Meta and Para Isomers
The ortho isomer (2-(trifluoromethoxy)phenylboronic acid) exhibits a significantly higher pKa value (9.51 ± 0.04) compared to its meta (7.79 ± 0.02) and para (8.11 ± 0.04) counterparts [1]. This indicates that the ortho isomer is less acidic, which can influence its behavior in Suzuki-Miyaura couplings, where boronic acid activation is base-dependent [2]. The reduced acidity may offer advantages in reactions requiring milder basic conditions or where acid-sensitive functional groups are present.
| Evidence Dimension | Acidity (pKa, potentiometric) |
|---|---|
| Target Compound Data | 9.51 ± 0.04 |
| Comparator Or Baseline | 3-(Trifluoromethoxy)phenylboronic acid (meta): 7.79 ± 0.02; 4-(Trifluoromethoxy)phenylboronic acid (para): 8.11 ± 0.04 |
| Quantified Difference | ΔpKa (ortho vs. meta) = +1.72; ΔpKa (ortho vs. para) = +1.40 |
| Conditions | Potentiometric titration in aqueous solution at 25 °C |
Why This Matters
Lower acidity reduces the tendency for premature protodeboronation and can improve compatibility with acid-sensitive substrates, directly impacting synthetic route design and reagent procurement decisions.
- [1] Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., Durka, K., Wieczorek, D., Zarzeczańska, D., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. View Source
- [2] Chem LibreTexts. 2.6: Suzuki-Miyaura Coupling. View Source
